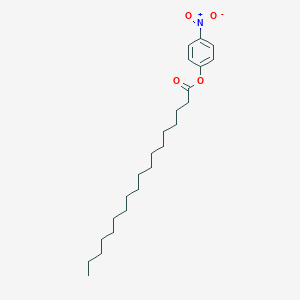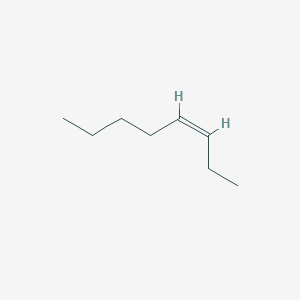![molecular formula C24H21N2NaO5S B076945 Sodium 1-amino-4-[(4-butylphenyl)amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate CAS No. 12269-82-8](/img/structure/B76945.png)
Sodium 1-amino-4-[(4-butylphenyl)amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 1-amino-4-[(4-butylphenyl)amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate, also known as MTT, is a yellow tetrazolium salt that is commonly used in scientific research. This compound is widely used in cell viability assays to assess the metabolic activity of cells. MTT is a water-soluble compound that is readily taken up by living cells and reduced by mitochondrial enzymes to form an insoluble purple formazan product.
Mecanismo De Acción
The mechanism of action of Sodium 1-amino-4-[(4-butylphenyl)amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate is based on the reduction of the tetrazolium salt to formazan by mitochondrial enzymes. The reduction of Sodium 1-amino-4-[(4-butylphenyl)amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate occurs in the presence of NADH and NADPH, which are produced by the mitochondrial electron transport chain. The formazan product is insoluble and accumulates in the cells, providing a measure of cell viability.
Efectos Bioquímicos Y Fisiológicos
Sodium 1-amino-4-[(4-butylphenyl)amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate is a non-toxic compound that is readily taken up by living cells. The reduction of Sodium 1-amino-4-[(4-butylphenyl)amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate to formazan occurs only in viable cells, providing a measure of cell viability. The formazan product is insoluble and accumulates in the cells, making it easy to visualize and quantify. Sodium 1-amino-4-[(4-butylphenyl)amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate has no known biochemical or physiological effects on cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Sodium 1-amino-4-[(4-butylphenyl)amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate is a widely used assay for cell viability and has several advantages over other assays. The assay is simple, rapid, and inexpensive, making it suitable for high-throughput screening. The assay is also highly sensitive, with a detection limit of as low as 10 cells per well. The main limitation of the assay is that it measures metabolic activity rather than cell proliferation or death. The assay is also dependent on the mitochondrial function of cells, which can be affected by various factors, including drugs, toxins, and other chemicals.
Direcciones Futuras
Sodium 1-amino-4-[(4-butylphenyl)amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate has been widely used in scientific research for many years and continues to be an important tool for cell viability assays. However, there are several areas of future research that could further improve the use and application of Sodium 1-amino-4-[(4-butylphenyl)amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate. These include the development of new tetrazolium salts with improved sensitivity and selectivity, the optimization of assay conditions for different cell types, and the integration of Sodium 1-amino-4-[(4-butylphenyl)amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate assays with other assays to provide a more comprehensive assessment of cell viability.
Métodos De Síntesis
Sodium 1-amino-4-[(4-butylphenyl)amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate is synthesized by the reaction of 2,3,5-triphenyltetrazolium chloride with sodium hydroxide and 4-n-butylaniline. The reaction proceeds through the formation of an intermediate, which is then converted to Sodium 1-amino-4-[(4-butylphenyl)amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate by the addition of sodium sulfite. The final product is a yellowish-brown powder that is highly soluble in water.
Aplicaciones Científicas De Investigación
Sodium 1-amino-4-[(4-butylphenyl)amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate is widely used in scientific research as a cell viability assay. This assay is used to determine the metabolic activity of cells and is based on the reduction of Sodium 1-amino-4-[(4-butylphenyl)amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate by mitochondrial enzymes to formazan. The amount of formazan produced is directly proportional to the number of viable cells. This assay is used to evaluate the effects of different compounds on cell viability, including drugs, toxins, and other chemicals.
Propiedades
Número CAS |
12269-82-8 |
|---|---|
Nombre del producto |
Sodium 1-amino-4-[(4-butylphenyl)amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate |
Fórmula molecular |
C24H21N2NaO5S |
Peso molecular |
472.5 g/mol |
Nombre IUPAC |
sodium;1-amino-4-(4-butylanilino)-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C24H22N2O5S.Na/c1-2-3-6-14-9-11-15(12-10-14)26-18-13-19(32(29,30)31)22(25)21-20(18)23(27)16-7-4-5-8-17(16)24(21)28;/h4-5,7-13,26H,2-3,6,25H2,1H3,(H,29,30,31);/q;+1/p-1 |
Clave InChI |
QUBWRMVVDDDDBG-UHFFFAOYSA-M |
SMILES isomérico |
CCCCC1=CC=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-].[Na+] |
SMILES |
CCCCC1=CC=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-].[Na+] |
SMILES canónico |
CCCCC1=CC=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-].[Na+] |
Otros números CAS |
12269-82-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



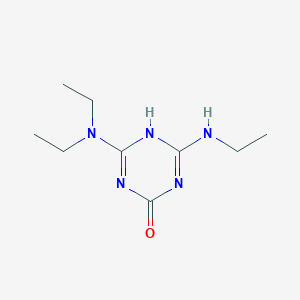
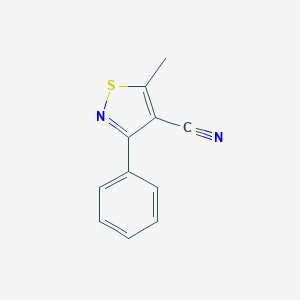
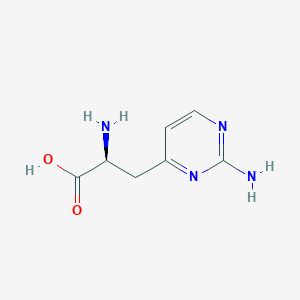

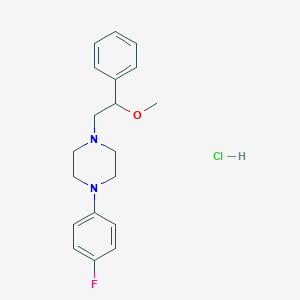
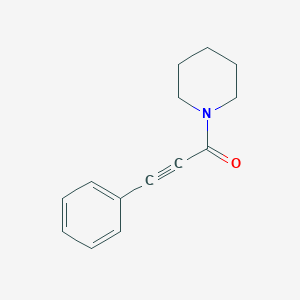
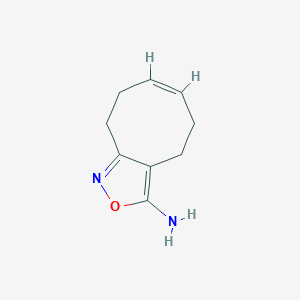
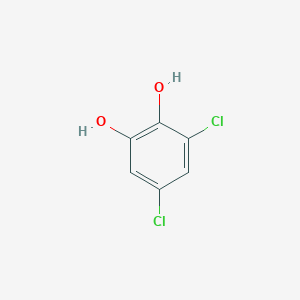

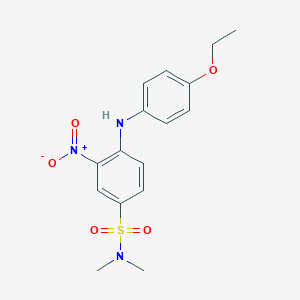
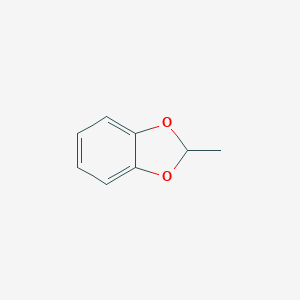
![7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one](/img/structure/B76886.png)
